molecular formula C17H18FN3O2 B2727756 2-(4-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone CAS No. 2034251-96-0

2-(4-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Cat. No. B2727756
M. Wt: 315.348
InChI Key: YLZOTEBLQNAWNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone, also known as JNJ-40411813, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been studied for its effects on the central nervous system.

Scientific Research Applications

Synthesis and Chemical Applications

A study by Almansa et al. (2008) discusses a versatile three-component coupling for the synthesis of pyrazolopyridines and other pyrido fused systems, demonstrating the compound's utility in the preparation of complex heterocyclic structures that could be analogous to "2-(4-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone" (Almansa et al., 2008). This highlights the compound's potential in facilitating the synthesis of biologically relevant heterocycles, important for pharmaceutical research and development.

Antimicrobial and Antiviral Research

Puthran et al. (2019) synthesized novel Schiff bases from a related compound, assessing their antimicrobial activity. The study demonstrates the potential of such compounds in developing new antimicrobial agents, indicating a possible research pathway for "2-(4-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone" in antimicrobial research (Puthran et al., 2019).

Molecular Docking and Pharmacological Applications

Mary et al. (2015) conducted a study on a similar compound, focusing on molecular docking to identify potential inhibitory activity against therapeutic targets. This research underscores the utility of "2-(4-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone" in drug discovery, particularly in identifying novel inhibitors for various diseases through computational methods (Mary et al., 2015).

properties

IUPAC Name

2-(4-fluorophenyl)-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2/c18-14-5-3-13(4-6-14)10-17(22)21-9-1-2-15(12-21)23-16-11-19-7-8-20-16/h3-8,11,15H,1-2,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZOTEBLQNAWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)F)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

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